molecular formula C8H10N4OS B1334743 2-isonicotinoyl-N-methylhydrazinecarbothioamide CAS No. 4406-96-6

2-isonicotinoyl-N-methylhydrazinecarbothioamide

Cat. No.: B1334743
CAS No.: 4406-96-6
M. Wt: 210.26 g/mol
InChI Key: LUNYRIVCWOGWDT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-isonicotinoyl-N-methylhydrazinecarbothioamide involves several steps. One common method includes the reaction of isonicotinic acid hydrazide with methyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. The product is then purified through recrystallization to obtain a high-purity compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety.

Mechanism of Action

The mechanism of action of 2-isonicotinoyl-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways in microorganisms . This inhibition results in the antimicrobial and antiviral effects observed in various studies . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail.

Comparison with Similar Compounds

2-Isonicotinoyl-N-methylhydrazinecarbothioamide can be compared with other similar compounds, such as isoniazid and its derivatives . While isoniazid is a well-known anti-tuberculosis drug, this compound offers unique properties that make it a valuable compound for research. Similar compounds include:

Properties

IUPAC Name

1-methyl-3-(pyridine-4-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-9-8(14)12-11-7(13)6-2-4-10-5-3-6/h2-5H,1H3,(H,11,13)(H2,9,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNYRIVCWOGWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384955
Record name 2-isonicotinoyl-N-methylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4406-96-6
Record name Isonicotinoyl 4-methylthiosemicarbazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4406-96-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-isonicotinoyl-N-methylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISONICOTINOYL 4-METHYLTHIOSEMICARBAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9PR8G8X3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Pyridoyl chloride hydrochloride (10.0 g, 5.62×10-2 mole) and 4-methylthiosemicarbazide (5.91 g, 5.62×10-1 mole) were stirred at room temperature in pyridine (150 ml). After stirring overnight, the pyridine was evaporated at reduced pressure and the concentrate was washed with H2O. The undissolved product was collected by filtration and dried by suction.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a gently heated (35° C.) and mechanically stirred suspension of isonicotinohydrazide (435 g) in isopropyl alcohol (6.0 L) was added (methylimino)(thioxo)methane (230 g) in several small portions. After complete addition, the reaction mixture was heated (70° C.) for 6 h with an additional addition of isopropyl alcohol (600 ml) after 30 min. After cooling (ice-bath) the reaction mixture to 17° C., the obtained precipitate was filtered off and washed with isopropyl alcohol (1.0 L). This solid was then air-dried over night to provide 615 g of the title compound as a white powder.
Quantity
435 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-isonicotinoyl-N-methylhydrazinecarbothioamide
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Reactant of Route 3
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2-isonicotinoyl-N-methylhydrazinecarbothioamide

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